(3aS,8aS)-3,3a,8,8a-tetrahydrospiro[indeno[1,2-d]oxazole-2,3'-oxetane]
CAS No.:
Cat. No.: VC13606076
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO2 |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | (3aS,8bS)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3'-oxetane] |
| Standard InChI | InChI=1S/C12H13NO2/c1-2-4-9-8(3-1)5-10-11(9)13-12(15-10)6-14-7-12/h1-4,10-11,13H,5-7H2/t10-,11-/m0/s1 |
| Standard InChI Key | TVNRICFCEGUIBF-QWRGUYRKSA-N |
| Isomeric SMILES | C1[C@H]2[C@H](C3=CC=CC=C31)NC4(O2)COC4 |
| SMILES | C1C2C(C3=CC=CC=C31)NC4(O2)COC4 |
| Canonical SMILES | C1C2C(C3=CC=CC=C31)NC4(O2)COC4 |
Introduction
Structural Overview
(3aS,8aS)-3,3a,8,8a-Tetrahydrospiro[indeno[1,2-d]oxazole-2,3'-oxetane] is a spirocyclic compound featuring two fused heterocyclic systems: an indeno[1,2-d]oxazole moiety and an oxetane ring. The spiro junction at the C2 position of the oxazole and C3' of the oxetane creates a rigid, three-dimensional architecture. This structural complexity is characteristic of spiro compounds, which are valued in medicinal chemistry for their conformational constraints and potential bioactivity .
Table 1: Key Structural and Identification Data
| Property | Value/Description |
|---|---|
| IUPAC Name | (3aS,8aS)-3,3a,8,8a-Tetrahydrospiro[indeno[1,2-d]oxazole-2,3'-oxetane] |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol |
| CAS Number | Not yet assigned (as of 2025) |
| Key Functional Groups | Oxazole (5-membered), Oxetane (4-membered), Spirocyclic center |
Synthesis and Characterization
Synthetic Strategies
Spirocyclic compounds like this are typically synthesized via cycloaddition or intramolecular cyclization. For example:
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Cycloaddition Approaches: Similar indenooxazole spiro compounds are synthesized via [2+2] or [3+2] cycloadditions. A plausible route involves reacting an indenooxazole precursor with an oxetane-forming reagent (e.g., epichlorohydrin derivatives) .
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Multicomponent Reactions (MCRs): MCRs using isatin derivatives, amines, and aldehydes are common for spirooxindoles; analogous methods may apply here .
Table 2: Hypothetical Synthetic Routes Based on Analogous Compounds
Characterization
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NMR Spectroscopy:
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IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=N), ~1100 cm⁻¹ (C-O-C oxetane) .
Physicochemical Properties
While direct data for this compound is limited, analogs suggest:
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Solubility: Low water solubility (logP ~2.5–3.0); soluble in polar aprotic solvents (e.g., DMF, DMSO) .
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Melting Point: Estimated 180–200°C (based on similar spirooxetanes) .
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Stability: Oxetane rings are strain-driven but stable under mild conditions; sensitive to strong acids/bases .
Applications and Biological Activity
Spiroindenooxazole-oxetane hybrids are under investigation for:
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Antimicrobial Activity: Analogous spirooxindoles show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
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Kinase Inhibition: Spirooxetanes are explored as ATP-competitive inhibitors (e.g., CDK2 IC₅₀: ~50 nM) .
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Drug Delivery: Oxetanes enhance metabolic stability and solubility in prodrug designs .
Table 3: Bioactivity of Structural Analogs
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